5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
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Overview
Description
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a complex organic compound with the molecular formula C15H22O. It is characterized by its unique tetracyclic structure, which includes an oxirane ring fused to a decahydro-naphthalene system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core tetracyclic structure. Subsequent steps may include allylation and epoxidation to introduce the allyl and oxirane functionalities, respectively. The reaction conditions often involve the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: Hydrogenation can reduce the allyl group to a propyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of 5-propyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. This can result in modulation of biological pathways, influencing cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene: Similar structure but with a different position of the allyl group.
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirane: Similar structure but with an oxirane ring instead of an oxirene ring.
Uniqueness
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is unique due to its specific tetracyclic structure and the presence of both allyl and oxirane functionalities. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from its analogs.
Properties
CAS No. |
85721-28-4 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4-methyl-10-prop-2-enyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C15H22O/c1-3-4-9-5-10-6-11(9)12-7-14-15(2,16-14)8-13(10)12/h3,9-14H,1,4-8H2,2H3 |
InChI Key |
MVWIPOIFSDKSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3C4CC(C(C4)C3CC1O2)CC=C |
Origin of Product |
United States |
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